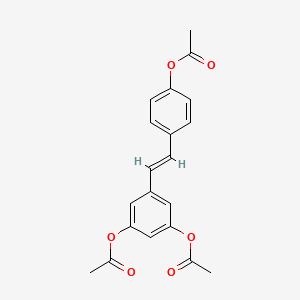

Triacetylresveratrol

説明

Triacetylresveratrol (TRES) is an acetylated analog of resveratrol, a naturally occurring polyphenol with various bioactivities, including potential anticancer properties. TRES is synthesized by acetylating the hydroxyl groups of resveratrol, which enhances its bioavailability compared to its parent compound . This modification has been shown to improve pharmacokinetic properties, such as prolonged half-life and enhanced area under the curve (AUC) in plasma pharmacokinetics . TRES has been investigated for its effects on cell proliferation, apoptosis, and signaling pathways in cancer cells, as well as its potential as an immunomodulator in cancer immunotherapy .

Synthesis Analysis

The synthesis of TRES involves the acetylation of resveratrol's hydroxyl groups. This process has been shown to improve the compound's pharmacokinetic properties, such as increasing its half-life and AUC, which are important factors for its effectiveness as a drug . Additionally, a practical synthesis method for large quantities of resveratrol 3-O-β-D-glucuronide has been developed using selective deacetylation of resveratrol triacetate, indicating the versatility of acetylated resveratrol derivatives in synthesis .

Molecular Structure Analysis

The molecular structure of TRES is characterized by the addition of acetyl groups to the hydroxyl groups of resveratrol. This structural modification is significant as it affects the compound's bioavailability and biological activity. For instance, TRES has been found to inhibit the phosphorylation of STAT3 and NFκB, down-regulate Mcl-1, and up-regulate Bim and Puma in pancreatic cancer cells, similar to resveratrol . Moreover, the acetylated derivatives of resveratrol have been shown to be less susceptible to oxidative discoloration, which is beneficial for their stability and use in various applications .

Chemical Reactions Analysis

TRES, as an acetylated derivative of resveratrol, undergoes specific chemical reactions that influence its biological activity. For example, it has been observed that TRES can be converted back to resveratrol within cells, which suggests that its antiproliferative effects may be due to this bioconversion . Additionally, the acetylation of resveratrol has been associated with the inhibition of melanogenesis, indicating that TRES and similar compounds can affect cellular processes through their chemical reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of TRES contribute to its biological effects. Its increased bioavailability compared to resveratrol suggests that the acetylation of hydroxyl groups significantly alters its solubility and absorption . TRES's ability to increase the content of resveratrol in the lung significantly, as well as its distribution in major tissues such as the liver, spleen, heart, and lung, demonstrates its potential for targeted therapeutic applications . Furthermore, the acetylated derivatives of resveratrol and oxyresveratrol have been found to be less susceptible to oxidative discoloration, which is an important consideration for their stability and use in cosmetic and therapeutic products .

科学的研究の応用

Anticancer Potential

Triacetylresveratrol (TRES) shows significant potential as an anticancer agent. Studies have demonstrated its effectiveness in inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, TRES inhibits cell viability and induces apoptosis in pancreatic cancer cells, similar to resveratrol but with higher bioavailability. It also impacts molecular changes in key signaling pathways like STAT3 and NFκB (Duan et al., 2016). Another study showed that TRES inhibits the proliferation of non-small cell lung cancer A549 cells and induces apoptosis through the STAT3 signaling pathway (Ji et al., 2017).

Skin Health and Anti-Aging

TRES combined with cannabidiol increases the viability of skin fibroblasts, restores wound-healing activity, reduces metabolic dysfunction, and improves nuclear architecture in senescent fibroblasts. This suggests a potential role in skin rejuvenation (Gerasymchuk et al., 2022). In cosmetic applications, TRES derivatives like resveratryl triacetate show promise in human skin lightening without inducing skin irritation (Ryu et al., 2015).

Antiviral Effects

Research has identified TRES's effectiveness against viruses. For example, TRES induces early apoptosis in porcine epidemic diarrhea virus (PEDV)-infected cells, suggesting its potential as an antiviral agent (Wang et al., 2022).

Immunomodulatory Properties

TRES might serve as an immunomodulator, especially in lung adenocarcinoma immunotherapy. It has been shown to interact with and potentially modulate the sirtuin 2 (SIRT2) gene, linked with immune cell infiltration in lung adenocarcinoma, suggesting its role in enhancing the effectiveness of immunotherapies (He et al., 2023).

Impact on Cellular Mechanisms

TRES has been observed to regulate p53 and cell proliferation in various cancer cell lines, indicating its influence on key cellular mechanisms and potential therapeutic applications in cancer treatment (Hsieh et al., 2011; Hsieh et al., 2011).

Parasitological Applications

TRES has shown promise in the control of gene expression and biological processes in parasites like Trypanosoma cruzi, presenting a potential avenue for developing new antiparasitic drugs (Campo, 2016).

作用機序

Target of Action

Triacetylresveratrol, an acetylated analog of resveratrol, primarily targets Sirtuin 2 (SIRT2) . SIRT2 is a member of the sirtuin family of proteins, which are known to play a significant role in cellular processes like aging, transcription, and apoptosis . Triacetylresveratrol also interacts with Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor kappa B (NFκB) .

Mode of Action

Triacetylresveratrol demonstrates potent agonist efficiency to SIRT2 . It inhibits the phosphorylation of STAT3 and NFκB, leading to a decrease in their activity . This compound also down-regulates Mcl-1, an anti-apoptotic protein, and up-regulates pro-apoptotic proteins Bim and Puma .

Biochemical Pathways

Triacetylresveratrol affects several biochemical pathways. It plays a role in the mTOR and AMPK signaling networks , which are crucial for cellular processes like protein synthesis and energy metabolism. It also impacts the STAT3 and NFκB signaling pathways , which are involved in processes like cell growth and immune response. Furthermore, it might regulate the Epithelial-to-Mesenchymal Transition (EMT) process in cancer cells .

Pharmacokinetics

Triacetylresveratrol exhibits higher bioavailability compared to resveratrol . This is due to its acetylated structure, which enhances its absorption and stability. Less than 1% of the drug-related material remains intact relative to key metabolites in plasma and urine .

Result of Action

Triacetylresveratrol inhibits cell viability and induces apoptosis in a concentration and incubation time-dependent manner . It suppresses the nuclear translocation and interrupts the interaction of STAT3 and NFκB in cells . These actions lead to the inhibition of cellular melanogenesis and the potential prevention and treatment of certain types of cancer .

Action Environment

The action, efficacy, and stability of triacetylresveratrol can be influenced by various environmental factors. In general, factors such as temperature, pH, and presence of other compounds can affect the stability and efficacy of many compounds

将来の方向性

特性

IUPAC Name |

[4-[(E)-2-(3,5-diacetyloxyphenyl)ethenyl]phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-13(21)24-18-8-6-16(7-9-18)4-5-17-10-19(25-14(2)22)12-20(11-17)26-15(3)23/h4-12H,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDAYUJSOJIMKIS-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873903 | |

| Record name | 3,5,4'-Tri-O-acetylresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Triacetylresveratrol | |

CAS RN |

42206-94-0 | |

| Record name | 3,5,4'-Tri-O-acetylresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triacetylresveratrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

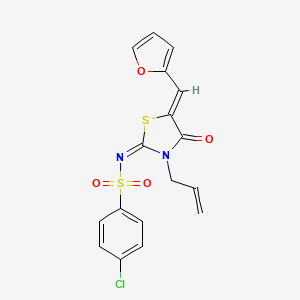

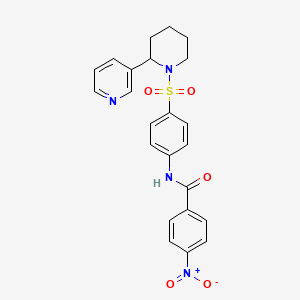

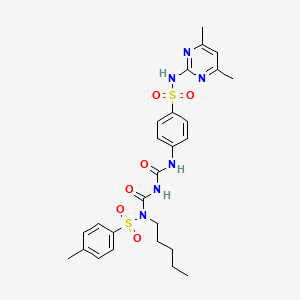

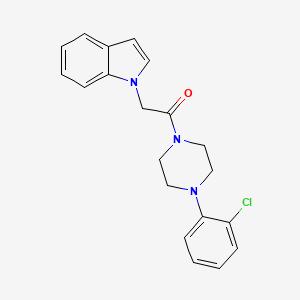

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of triacetylresveratrol (3,5,4'-tri-O-triacetylresveratrol)?

A1: While the exact mechanism is still under investigation, research suggests that triacetylresveratrol exerts its effects by modulating specific signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, in non-small cell lung cancer A549 cells, triacetylresveratrol was found to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), leading to the downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1 and ultimately promoting apoptosis. [] Additionally, triacetylresveratrol exhibits potent agonist activity towards Sirtuin 2 (SIRT2), a protein implicated in various cellular processes including aging and cancer. []

Q2: Has triacetylresveratrol demonstrated any promising activity in preclinical cancer models?

A2: Yes, triacetylresveratrol has shown potential in preclinical studies using glioblastoma models. In a study utilizing three-dimensional cultures of human brain microvascular endothelial cells, triacetylresveratrol disrupted the tumor-promoting effects of the glioblastoma perivascular stem cell niche. [] Furthermore, in vivo experiments demonstrated that triacetylresveratrol significantly inhibited intracranial tumor growth and improved survival rates in mice. []

Q3: Has triacetylresveratrol been investigated as a potential inducer of phase II detoxification enzymes?

A3: Yes, high-throughput screening studies have identified triacetylresveratrol as a potential inducer of NAD(P)H:quinone oxidoreductase 1 (NQO1), a phase II detoxification enzyme. [, , , ] In both primary and immortalized human bronchial epithelial cells, triacetylresveratrol increased NQO1 mRNA and protein expression. [, ] While its effect on NQO1 induction appears less potent compared to other identified compounds, triacetylresveratrol stands out due to its low toxicity profile. [, ]

Q4: Are there any studies exploring the potential of triacetylresveratrol in combination therapies?

A4: Research suggests that triacetylresveratrol may serve as a valuable addition to immunotherapy regimens for lung adenocarcinoma (LUAD). [] Given its positive correlation with immune cell infiltration in LUAD and its ability to enhance the expression of immune checkpoint molecule PD-1, triacetylresveratrol holds promise as a potential immunomodulator when combined with anti-PD-1 therapies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B3020875.png)

![4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3020881.png)

![3-(2-Chlorophenyl)-2,5-dimethyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3020886.png)

![7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione](/img/structure/B3020888.png)

![1,3-Benzothiazol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B3020895.png)